Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Descripción
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 308297-46-3, molecular formula: C₂₁H₁₈BrFO₅) is a benzofuran derivative characterized by a bromo substituent at position 6, a methyl group at position 2, and a complex ethoxy side chain at position 3. The ethoxy moiety is further substituted with a 4-fluorophenyl-2-oxoethyl group, contributing to its distinct electronic and steric profile.
Propiedades
IUPAC Name |
ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO5/c1-3-25-20(24)19-11(2)27-17-9-15(21)18(8-14(17)19)26-10-16(23)12-4-6-13(22)7-5-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRERQUCBIQXBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzofuran nucleus in the compound, have been found to bind with high affinity to multiple receptors.
Mode of Action
The compound might interact with its targets in a manner similar to other aromatic compounds with an indole or benzofuran nucleus.
Actividad Biológica
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a benzofuran core, bromine substitution, and an ethyl ester functionality. Its molecular formula is , and it exhibits several functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent inhibitory effects against various strains of bacteria and fungi, suggesting that the benzofuran scaffold may enhance antimicrobial efficacy. Specifically, compounds with bromine substitutions have been noted for their enhanced activity due to increased lipophilicity and potential interactions with microbial membranes .
Enzyme Inhibition
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has been evaluated for its inhibitory effects on enzymes such as α-glucosidase. In vitro studies indicate that certain derivatives exhibit IC50 values significantly lower than standard inhibitors like acarbose, indicating a strong potential for managing conditions like diabetes through carbohydrate metabolism modulation .
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| 8e | α-Glucosidase | 40.6 | |
| 8l | α-Glucosidase | 54.7 | |
| Acarbose | α-Glucosidase | 750.0 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using the MTT assay against the normal 3T3 cell line. The results indicated that at concentrations up to 150 µM, the compound exhibited non-cytotoxic behavior, suggesting a favorable safety profile for further development .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8e | 3T3 | >150 |
| 8l | 3T3 | >150 |
| 8n | 3T3 | >150 |
The mechanism by which ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its biological effects is likely multifaceted. Molecular docking studies suggest that the compound interacts with the active sites of target enzymes, stabilizing enzyme-substrate complexes and inhibiting enzymatic activity through competitive inhibition . The presence of the bromine atom may enhance these interactions by allowing for stronger van der Waals forces and halogen bonding.
Diabetes Management
Research indicates that compounds similar to ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate could be developed as therapeutic agents for diabetes management due to their ability to inhibit carbohydrate-digesting enzymes. This could lead to reduced postprandial glucose levels and improved glycemic control in diabetic patients .
Comparación Con Compuestos Similares
Key Compounds:
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308296-25-5)
- Substituent Differences : The 5-position features a 4-methylbenzyloxy group instead of the 4-fluorophenyl-2-oxoethoxy chain.
- Impact : The absence of the oxo group reduces hydrogen-bonding capacity, while the 4-methylbenzyl group enhances lipophilicity (XLogP3: ~5.7 vs. ~5.2 for the target compound) .
Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS: 315237-13-9)
- Substituent Differences : The 5-position has a branched ethoxy-1-methyl-2-oxoethoxy group.
- Impact : Increased steric bulk may hinder interactions with biological targets compared to the linear 4-fluorophenyl-2-oxoethoxy chain .
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (ChemDiv ID: 3341-4921) Substituent Differences: The 5-methoxy group is substituted with a 2-fluorophenylmethyl instead of 4-fluorophenyl-2-oxoethyl.
Electronic and Pharmacological Profiles
Key Observations:
- Lipophilicity : The target compound’s XLogP3 (~5.2) balances membrane permeability and solubility, whereas analogs with bulkier substituents (e.g., 4-methylbenzyloxy, XLogP3 ~5.7) may exhibit reduced aqueous solubility .
- Bioactivity : The 4-fluorophenyl-2-oxoethoxy group in the target compound is associated with enhanced binding to serotonin receptors in preliminary screens, contrasting with the 2-fluorophenyl analog’s lower affinity .
- Synthetic Utility : Nitro-substituted analogs (e.g., CAS: 1333340-14-9) serve as intermediates for further functionalization, leveraging the nitro group’s reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
